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These application notes provide a detailed overview of the clinical activity endpoints and
associated protocols for the ARC-12 study, a Phase 1/1b clinical trial evaluating the safety,
tolerability, and efficacy of AB308, an anti-TIGIT monoclonal antibody, in combination with
zimberelimab, an anti-PD-1 monoclonal antibody, in participants with advanced malignancies.
While specific quantitative data from the ARC-12 study have not been fully disclosed in
publications, this document outlines the methodologies for data collection and analysis based
on the study protocol and established clinical trial guidelines.

Overview of Clinical Activity Endpoints

The ARC-12 study (NCT04772989) is designed to assess the clinical benefit of dual checkpoint
inhibition of the TIGIT and PD-1 pathways.[1] The primary endpoints focus on safety and
tolerability. The secondary endpoints are designed to measure the anti-tumor activity of the
combination therapy.

Table 1: Clinical Activity Endpoints in the ARC-12 Study

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b5004665?utm_src=pdf-interest
https://ashpublications.org/blood/article/138/Supplement%201/1409/480318/ARC-12-Phase-1-1b-Study-to-Evaluate-Safety-and
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b5004665?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Endpoint Category

Specific Endpoint

Description

Tumor Response

Objective Response Rate
(ORR)

The proportion of patients with
a complete or partial response

to treatment.

Disease Control Rate (DCR)

The proportion of patients with
a complete response, partial

response, or stable disease.

Duration of Response (DoR)

The time from the initial
response to disease

progression or death.

Pharmacokinetics (PK)

Various PK Parameters

Measures of drug absorption,
distribution, metabolism, and
excretion (e.g., Cmax, AUC,
half-life).

Immunogenicity

Anti-Drug Antibodies (ADA)

Detection and characterization
of immune responses against
AB308 and zimberelimab.

Experimental Protocols
Assessment of Tumor Response

Tumor response is evaluated based on the Response Evaluation Criteria in Solid Tumors

version 1.1 (RECIST 1.1).

Protocol for Tumor Assessment:

o Baseline Assessment: All patients undergo a baseline tumor assessment using imaging
techniques such as CT or MRI within 4 weeks prior to the start of treatment. Measurable
lesions are identified and their longest diameters are recorded.

» Follow-up Assessments: Tumor assessments are repeated at regular intervals, typically
every 6-12 weeks, as specified in the study protocol.
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» Response Evaluation: The sum of the longest diameters of all target lesions is calculated at
each assessment and compared to the baseline sum to determine the objective response
according to RECIST 1.1 criteria.

Table 2: RECIST 1.1 Criteria for Objective Tumor Response

Response Category Criteria

Disappearance of all target lesions. Any
Complete Response (CR) pathological lymph nodes must have a reduction

in short axis to <10 mm.

At least a 30% decrease in the sum of the
Partial Response (PR) diameters of target lesions, taking as a

reference the baseline sum of diameters.

Neither sufficient shrinkage to qualify for PR nor
Stable Di (SD) sufficient increase to qualify for PD, taking as a
able Disease
reference the smallest sum of diameters while

on study.

At least a 20% increase in the sum of the
diameters of target lesions, taking as a
reference the smallest sum of diameters

) ] recorded at baseline or since treatment started.

Progressive Disease (PD) N o

In addition to the relative increase, the sum
must also demonstrate an absolute increase of
at least 5 mm. The appearance of one or more

new lesions is also considered progression.

Pharmacokinetic Analysis

Pharmacokinetic (PK) analysis is performed to characterize the absorption, distribution,
metabolism, and excretion (ADME) of AB308 and zimberelimab.

Protocol for PK Sample Collection and Analysis:

o Sample Collection: Blood samples are collected from patients at pre-defined time points
before, during, and after drug administration.
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» Bioanalysis: The concentration of AB308 and zimberelimab in plasma or serum is
determined using a validated ligand-binding assay, such as an enzyme-linked
immunosorbent assay (ELISA).

o PK Parameter Calculation: Non-compartmental analysis (NCA) is used to calculate key PK
parameters, including:

[e]

Maximum concentration (Cmax)

[e]

Time to maximum concentration (Tmax)

o

Area under the concentration-time curve (AUC)

[¢]

Terminal half-life (t1/2)

Immunogenicity Assessment

Immunogenicity testing is conducted to evaluate the potential for patients to develop anti-drug
antibodies (ADAs) against AB308 and zimberelimab.

Protocol for Immunogenicity Testing:

o Sample Collection: Serum samples are collected at baseline and at multiple time points
during and after the treatment period.

e Screening Assay: A sensitive immunoassay, typically a bridging ELISA, is used to screen for
the presence of ADAs.

o Confirmatory Assay: Samples that screen positive are further tested in a confirmatory assay
that includes a competition step with an excess of the drug to demonstrate specificity.

 Titer Determination: For confirmed positive samples, the titer of ADAs is determined by
serially diluting the sample.

o Neutralizing Antibody (NAb) Assay: Confirmed ADA-positive samples may be further
analyzed to determine if the ADAs have neutralizing activity, meaning they can inhibit the
biological activity of the drug. This is often assessed using a cell-based bioassay or a
competitive ligand-binding assay.
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Caption: Dual blockade of TIGIT and PD-1 pathways by AB308 and zimberelimab to enhance
T-cell activation.

Experimental Workflow for Clinical Activity Assessment
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Caption: Workflow for assessing clinical activity endpoints in the ARC-12 study.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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